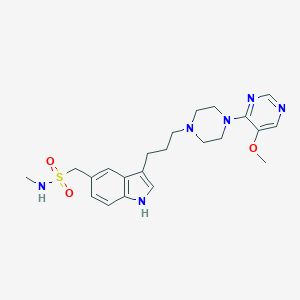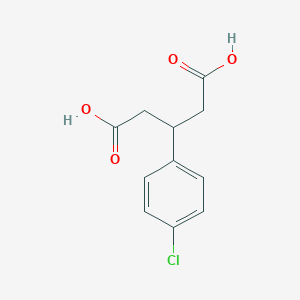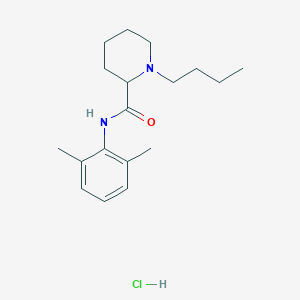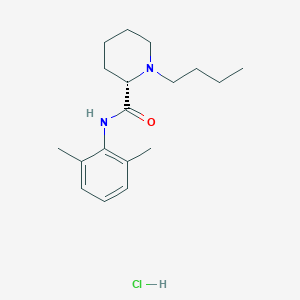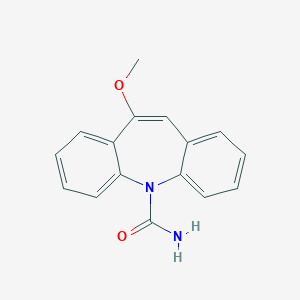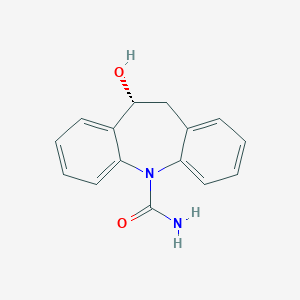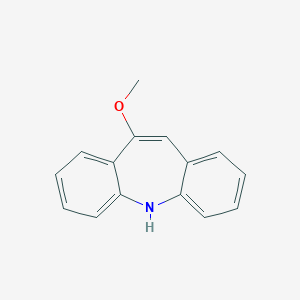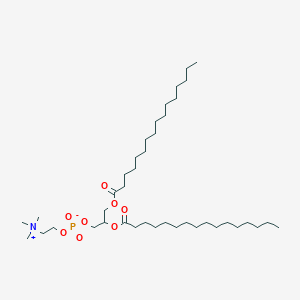
1,2-二棕榈酰磷脂酰胆碱
描述
Synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of PULMONARY SURFACTANTS.
科学研究应用
在肺表面活性剂生物合成中的作用
DPPC是肺表面活性剂的主要磷脂成分,它是通过从头合成途径合成的 . 该途径包括几个步骤,包括脱酰基和酰基化步骤,分别由酸性、Ca2+ 非依赖性磷脂酶 A2(ai PLA2)和溶血磷脂酰胆碱酰基转移酶(LPCAT)催化 . 研究表明,轻微的静态机械拉伸可以促进肺上皮细胞中磷脂酰胆碱(PtdCho)的生物合成及其重塑为DPPC .
2. 在脂质体药物递送系统中的应用DPPC用于开发脂质体药物递送系统 . 脂质体已成为治疗领域的关键实体,特别是在蛋白质和疫苗给药领域 . 脂质体递送系统被认为是药物载体的优势选择,特别是在皮肤科领域,因为它们具有保湿和修复特性 .
在凝胶制剂中的应用
DPPC用于开发脂质体凝胶制剂 . 这些凝胶在局部给药方面具有优势,因为它们可以保持囊泡的完整性并防止在递送至皮肤表面后发生泄漏 . 体外释放研究为利用脂质体凝胶作为持续释放系统提供了可能性 .
作用机制
Target of Action
1,2-Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid and a lecithin, consisting of two C16 palmitic acid groups attached to a phosphatidylcholine head-group . It is the main constituent of pulmonary surfactants , which are surface-active materials produced by most air-breathing animals . The primary target of DPPC is the alveolar epithelium in the lungs .
Mode of Action
DPPC reduces the work of breathing and prevents alveolar collapse during breathing . Its structure includes both a hydrophilic “head” and hydrophobic “tails”, and it is this arrangement that makes it able to reduce the surface tension of the water layer . The choline radical constitutes the polar hydrophilic head; it is oriented towards and extends into the alveolar liquid . The palmitic acid (C16) chains form the nonpolar hydrophobic tails; these are oriented towards the outer side .
Biochemical Pathways
DPPC is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca2±independent phospholipase A2 (ai PLA2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .
Result of Action
The result of DPPC’s action is the reduction of surface tension in the alveoli, which facilitates gas exchange, prevents alveolar collapse, and reduces the work of breathing . It also plays an important role in the study of liposomes and human bilayers .
Action Environment
The action of DPPC can be influenced by environmental factors such as mechanical forces generated during tidal breathing . For example, a low magnitude, non-injurious static mode of mechanical stretch can induce phosphatidylcholine (PtdCho) biosynthesis and its remodeling to DPPC in lung epithelial cells . Thus, low magnitude stretch could contribute to protective mechanisms rather than to injurious ones .
生化分析
Biochemical Properties
1,2-Dipalmitoylphosphatidylcholine is synthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca2±independent phospholipase A2 and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .
Cellular Effects
1,2-Dipalmitoylphosphatidylcholine has been shown to have effects on various types of cells and cellular processes. For example, it has been found that mild static mechanical stretch can promote the biosynthesis of phosphatidylcholine and its remodeling to 1,2-Dipalmitoylphosphatidylcholine in lung epithelial cells .
Molecular Mechanism
The molecular mechanism of 1,2-Dipalmitoylphosphatidylcholine involves interactions with various biomolecules. For instance, it is known to interact with cholesterol, and these interactions can influence the structure and physical properties of lipid bilayers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dipalmitoylphosphatidylcholine can change over time. For example, an increase in phosphatidylcholine levels, especially among the 1,2-Dipalmitoylphosphatidylcholine molecular species, was observed after 1 hour of static stretching in a study .
Metabolic Pathways
1,2-Dipalmitoylphosphatidylcholine is involved in various metabolic pathways. It is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase .
Subcellular Localization
The subcellular localization of 1,2-Dipalmitoylphosphatidylcholine is primarily in the endoplasmic reticulum of type II pneumocytes, where it is synthesized
属性
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910226 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2644-64-6 | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can infrared (IR) spectroscopy provide information about DPPC structure?
A2: Yes, IR spectroscopy is a powerful tool for studying DPPC. The methylene (CH2) stretching vibrations are sensitive to the conformation of the DPPC acyl chains. The frequencies of these vibrations shift depending on whether the chains are in an ordered, all-trans conformation or a disordered state containing gauche conformers. [, ]
Q2: How can we quantify the conformational disorder in DPPC acyl chains using IR?
A3: The relative intensities of specific CD2 rocking modes in the IR spectrum can be used to quantify one-, two-, and three-bond conformational disorder in DPPC. This method allows for a detailed analysis of acyl chain packing and the effects of additives like cholesterol. []
Q3: Does the presence of cholesterol affect the behavior of DPPC bilayers?
A5: Yes, cholesterol significantly influences DPPC bilayer properties. It can both fluidize the membrane at lower concentrations and condense it at higher concentrations, impacting the area compressibility modulus and overall mechanical behavior of the bilayer. []
Q4: How does ethanol impact DPPC bilayers containing sterols?
A6: Ethanol can disrupt lipid-sterol interactions in DPPC bilayers, leading to a decrease in the area compressibility modulus and making the membrane more prone to interdigitation. This effect is important for understanding the impact of ethanol on cell membranes, particularly in yeast fermentations. []
Q5: How does DPPC interact with the pulmonary surfactant protein SP-A?
A7: SP-A interacts with DPPC in the presence of calcium ions, forming a ternary complex. This interaction enhances the thermal stability of SP-A and modifies the DPPC acyl chain tilt angle in monolayer films, suggesting a specific mode of interaction at the air/water interface. []
Q6: Can we use fluorescence techniques to study the interaction of proteins with DPPC?
A8: Yes, fluorescence energy transfer studies have been used to investigate the self-association of the pulmonary surfactant protein SP-C in DPPC vesicles. This technique revealed that SP-C self-association is dependent on the presence of gel-phase lipids and provides insights into its aggregation state in pulmonary surfactant. []
Q7: How does the structure of a peptide influence its interaction with DPPC monolayers?
A9: The presence or absence of specific structural motifs in peptides can significantly alter their interactions with DPPC monolayers. For example, deleting the helical domain in intestinal fatty acid-binding protein (IFABP) reduces its interaction with DPPC, as evidenced by slower domain formation and reduced lipid acyl chain ordering. []
Q8: How does the lipid environment impact the activity of enzymes like phospholipase D (PLD)?
A10: The activity of PLD, which hydrolyzes DPPC to 1,2-dipalmitoylphosphatidic acid (DPPA), is influenced by the structural organization of DPPC. PLD exhibits maximum activity in the more disordered liquid-expanded phase of DPPC monolayers. The presence of the hydrolysis product, DPPA, can further modulate PLD activity by inducing structural changes in DPPC-rich domains. []
Q9: Can DPPC be used in drug delivery systems?
A11: Yes, DPPC is a common component of liposomes, which are spherical vesicles formed by a lipid bilayer. Liposomes can encapsulate drugs and deliver them to specific targets in the body. [, ] The choice of lipid, including DPPC, influences liposomal properties like drug loading, cellular uptake, and stability. []
Q10: How can computational chemistry contribute to our understanding of DPPC?
A13: Molecular dynamics simulations are valuable tools to study DPPC bilayer behavior. These simulations can provide detailed insights into the molecular mechanisms of DPPC interactions with drugs, peptides, and other lipids, aiding in the rational design of drug delivery systems and other applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







